molecular formula C9H12N2O3 B14839317 Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate

Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate

Cat. No.: B14839317
M. Wt: 196.20 g/mol
InChI Key: TZQAISVVIGUPSI-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with an aminomethyl group at the 6-position, a methoxy group at the 4-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxypyridine to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the aminomethyl group to a carboxyl group results in Methyl 6-(carboxymethyl)-4-methoxypyridine-2-carboxylate.

    Reduction: Reduction of the nitro precursor yields this compound.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and ester groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate can be compared with other pyridine derivatives, such as:

    Methyl 6-(aminomethyl)-4-hydroxypyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.

    Methyl 6-(aminomethyl)-4-methylpyridine-2-carboxylate: The presence of a methyl group instead of a methoxy group can alter its steric and electronic characteristics.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 6-(aminomethyl)-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5,10H2,1-2H3

InChI Key

TZQAISVVIGUPSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CN

Origin of Product

United States

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